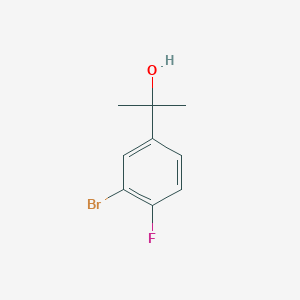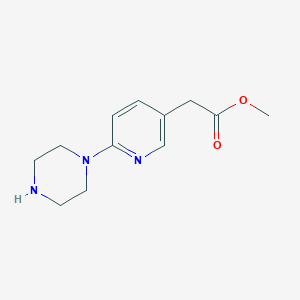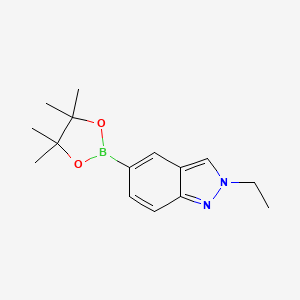
4'-Bromo-3'-(difluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-(difluoromethyl)acetophenone is an organic compound with the molecular formula C9H7BrF2O It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a difluoromethyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-(difluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, where acetophenone is treated with a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions, often at elevated temperatures (e.g., 90°C) and in the presence of a solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the safety and repeatability of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-3’-(difluoromethyl)acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The carbonyl group in the acetophenone moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted acetophenone derivatives.
Oxidation: Products include carboxylic acids or other oxidized forms of the acetophenone.
Reduction: Products include alcohols or other reduced forms of the acetophenone
Aplicaciones Científicas De Investigación
4’-Bromo-3’-(difluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of pharmaceuticals, pesticides, and other chemicals
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-(difluoromethyl)acetophenone involves its interaction with various molecular targets. In biological systems, it may affect cell membrane permeability and interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
4’-Bromoacetophenone: Similar in structure but lacks the difluoromethyl group.
3’-Difluoromethylacetophenone: Similar but lacks the bromine atom.
Uniqueness: 4’-Bromo-3’-(difluoromethyl)acetophenone is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H7BrF2O |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
1-[4-bromo-3-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)6-2-3-8(10)7(4-6)9(11)12/h2-4,9H,1H3 |
Clave InChI |
WTJIRHDAJRFSOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)







![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)




